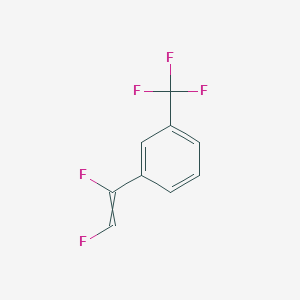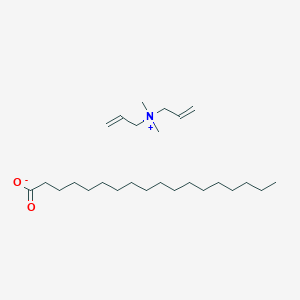![molecular formula C28H24N2 B14243571 Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- CAS No. 210236-49-0](/img/structure/B14243571.png)
Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- is an organic compound with a complex structure It contains aromatic rings and imine groups, making it a versatile molecule in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- typically involves the condensation of 2-methylbenzaldehyde with benzenamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the imine bonds. The reaction mixture is usually heated to promote the condensation process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 2-methyl-N,N-bis(2-methylphenyl)
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)
- Benzenamine, 4,4’-methylenebis
Uniqueness
Benzenamine, N,N’-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
210236-49-0 |
|---|---|
Formule moléculaire |
C28H24N2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1,2-bis(2-methylphenyl)-N,N'-diphenylethane-1,2-diimine |
InChI |
InChI=1S/C28H24N2/c1-21-13-9-11-19-25(21)27(29-23-15-5-3-6-16-23)28(26-20-12-10-14-22(26)2)30-24-17-7-4-8-18-24/h3-20H,1-2H3 |
Clé InChI |
VJWTWYHVHQWUFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)

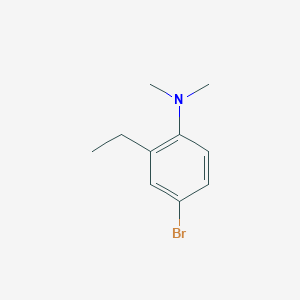
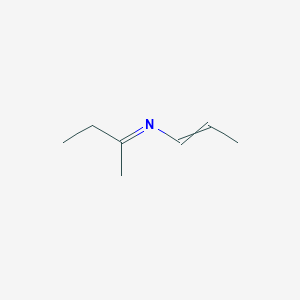
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
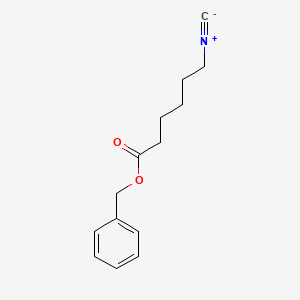
![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)

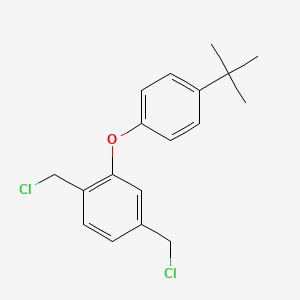
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
